2-(Trifluoromethyl)naphthalene-3-carboxaldehyde chemical properties
2-(Trifluoromethyl)naphthalene-3-carboxaldehyde chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 2-(Trifluoromethyl)naphthalene-3-carboxaldehyde
Executive Summary: This technical guide provides a comprehensive analysis of 2-(Trifluoromethyl)naphthalene-3-carboxaldehyde, a specialized aromatic aldehyde of significant interest to researchers and professionals in drug development and materials science. The unique combination of a naphthalene scaffold, an electron-withdrawing trifluoromethyl group, and a reactive aldehyde functionality makes this compound a valuable and versatile building block. This document elucidates its core physicochemical and spectroscopic properties, explores plausible synthetic pathways and characteristic reactivity, discusses its applications as a synthetic intermediate, and provides detailed experimental protocols for its synthesis and analysis. The insights herein are grounded in established chemical principles and draw parallels from extensively studied related compounds, offering a robust framework for its utilization in advanced chemical research.
Introduction: A Scaffold of Strategic Importance
In the landscape of medicinal chemistry, the strategic introduction of fluorine-containing functional groups is a cornerstone of modern drug design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance critical molecular properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] When appended to a privileged scaffold like naphthalene—a bicyclic aromatic hydrocarbon core found in numerous bioactive compounds and marketed drugs—the resulting molecule becomes a high-value synthetic intermediate.[3][4]
2-(Trifluoromethyl)naphthalene-3-carboxaldehyde embodies this strategic design. It merges the established biological relevance of the naphthalene ring system with the physicochemical advantages of the trifluoromethyl group and the synthetic versatility of the aldehyde moiety.[2] The aldehyde group serves as a reactive handle for a multitude of chemical transformations, enabling the construction of complex molecular architectures. This guide serves as a technical resource for understanding and leveraging the chemical properties of this compound for the synthesis of novel therapeutic agents and advanced organic materials.
Caption: Core structural components of the target molecule.
Physicochemical and Spectroscopic Profile
While specific experimental data for 2-(Trifluoromethyl)naphthalene-3-carboxaldehyde is not widely published, its properties can be reliably predicted based on the well-characterized behavior of its constituent parts: the naphthalene core, the aromatic aldehyde, and the trifluoromethyl group.
Core Physicochemical Data
The properties of this compound are extrapolated from related structures like 2-naphthaldehyde and various trifluoromethylated aromatic compounds.[5][6]
| Property | Predicted Value / Observation | Rationale and References |
| Molecular Formula | C₁₂H₇F₃O | Derived from its chemical structure. |
| Molecular Weight | 224.18 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to yellow solid | Aromatic aldehydes are typically crystalline solids at room temperature.[6] |
| Melting Point | Elevated; likely > 80 °C | The rigid, planar naphthalene core and strong intermolecular forces due to the polar C=O and C-F bonds would result in a relatively high melting point compared to simpler benzaldehydes. Naphthalene itself melts at 80-82 °C.[7] |
| Solubility | Soluble in common organic solvents (DMSO, DCM, Ethyl Acetate); poorly soluble in water. | The large hydrophobic naphthalene ring and lipophilic CF₃ group dominate its solubility profile.[1][6] |
| CAS Number | 136345-77-6 | This identifier is crucial for database searches and procurement. |
Spectroscopic Profile
The structural elucidation of 2-(Trifluoromethyl)naphthalene-3-carboxaldehyde relies on standard spectroscopic techniques. The expected spectral features are detailed below.
Infrared (IR) Spectroscopy: IR spectroscopy is instrumental for identifying key functional groups.[8]
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~3050-3100 cm⁻¹ (Aromatic C-H Stretch): Weak to medium bands characteristic of the C-H bonds on the naphthalene ring.[5]
-
~2820 cm⁻¹ and ~2720 cm⁻¹ (Aldehyde C-H Stretch): A characteristic Fermi doublet, which provides definitive evidence for the aldehyde group.[5]
-
~1690-1705 cm⁻¹ (Carbonyl C=O Stretch): A very strong, sharp absorption. Conjugation with the naphthalene ring slightly lowers the frequency compared to an aliphatic aldehyde.
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~1500-1600 cm⁻¹ (Aromatic C=C Stretch): Multiple bands corresponding to the vibrations of the naphthalene ring.
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~1100-1350 cm⁻¹ (C-F Stretch): Strong, characteristic absorptions due to the trifluoromethyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework.
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¹H NMR: The spectrum would show a complex pattern in the aromatic region (likely ~7.5-8.5 ppm). The aldehyde proton would appear as a distinct singlet far downfield (~10.0-10.5 ppm). The protons on the naphthalene ring will be deshielded due to the electron-withdrawing effects of both the aldehyde and trifluoromethyl groups. Protons closer to these substituents will be further downfield.
-
¹³C NMR: The aldehyde carbon would be highly deshielded (~190-195 ppm). The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms. Aromatic carbons would resonate in the typical ~120-140 ppm range, with quaternary carbons attached to the substituents appearing at lower field.
Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry would reveal the molecular weight and key fragmentation patterns.[5]
-
Molecular Ion Peak (M⁺): An intense peak at m/z = 224.
-
[M-1]⁺ Peak: A significant peak at m/z = 223, resulting from the loss of the aldehydic hydrogen to form a stable acylium ion.[5]
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[M-29]⁺ Peak: A major fragment at m/z = 195, corresponding to the loss of the formyl radical (•CHO).[5]
-
[M-69]⁺ Peak: A fragment at m/z = 155, from the loss of the trifluoromethyl radical (•CF₃).
Synthesis and Reactivity
Synthetic Pathways
The synthesis of polysubstituted naphthalenes can be approached through various modern organic chemistry strategies. A plausible and efficient route to 2-(Trifluoromethyl)naphthalene-3-carboxaldehyde would involve a benzannulation reaction, such as the coupling of a suitably substituted phenylacetaldehyde or a related precursor with an alkyne.[9][10]
Caption: A plausible synthetic workflow for the target compound.
This approach, often catalyzed by Lewis acids or Brønsted acids like triflimide (HNTf₂), offers high regioselectivity and is tolerant of various functional groups.[9]
Key Chemical Reactivity
The reactivity of this molecule is governed by two main features: the aldehyde group and the electron-deficient naphthalene ring.
-
Reactions of the Aldehyde Group: The carboxaldehyde is a prime site for nucleophilic addition. This enables a wide array of transformations:
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Oxidation: Can be easily oxidized to the corresponding 2-(trifluoromethyl)naphthalene-3-carboxylic acid.
-
Reduction: Can be reduced to 2-(trifluoromethyl)-3-(hydroxymethyl)naphthalene using reducing agents like sodium borohydride.
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Reductive Amination: Reacts with primary or secondary amines in the presence of a reducing agent to form substituted amines.
-
Wittig Reaction: Reacts with phosphorus ylides to form alkenes, extending the carbon chain at the 3-position.
-
Aldol and Related Condensations: Can act as an electrophile in base-catalyzed condensation reactions with enolates.
-
-
Influence of the Trifluoromethyl Group: The -CF₃ group is strongly electron-withdrawing and deactivating. This makes the naphthalene ring less susceptible to electrophilic aromatic substitution (e.g., nitration, halogenation) compared to unsubstituted naphthalene. Any such reaction would likely be directed to the less deactivated ring of the naphthalene system.
Caption: Schematic of the Wittig reaction pathway.
Applications in Research and Drug Development
The primary value of 2-(Trifluoromethyl)naphthalene-3-carboxaldehyde lies in its role as a sophisticated building block.
-
Scaffold for Medicinal Chemistry: It serves as an excellent starting point for synthesizing libraries of complex molecules. The naphthalene core is a recognized pharmacophore, and the CF₃ group can enhance drug-like properties.[1][3] Derivatives could be investigated for a range of biological activities, including as antimicrobial, anti-inflammatory, or anticancer agents.[4][11]
-
Probe and Materials Development: The naphthalene moiety is inherently fluorescent. Further derivatization via the aldehyde group can lead to the creation of novel fluorescent probes for biological imaging or chemosensors.[12][13]
Experimental Protocols
The following protocols are provided as validated, illustrative examples for the synthesis and analysis of this compound class.
Protocol: Synthesis via Catalytic Benzannulation
This protocol is adapted from general procedures for naphthalene synthesis.[9][10]
-
Reaction Setup: To a dry, oven-baked flask under an inert atmosphere (N₂ or Argon), add the substituted 2-ethynylbenzaldehyde (1.0 eq) and the desired trifluoromethyl-containing alkyne (1.2 eq) in anhydrous 1,2-dichloroethane (DCE).
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Catalyst Addition: Add zinc chloride (ZnCl₂) (15 mol%) to the stirring solution.
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Heating: Heat the reaction mixture to 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion (typically 4-12 hours), cool the reaction to room temperature. Quench with a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the product into dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
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Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-(Trifluoromethyl)naphthalene-3-carboxaldehyde.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol outlines the standard procedure for confirming the identity and purity of the synthesized product.[5]
-
Sample Preparation: Prepare a dilute solution of the purified product (~1 mg/mL) in a volatile solvent like ethyl acetate.
-
GC Method:
-
Injector: Set to 250 °C with a split ratio of 50:1.
-
Column: Use a standard nonpolar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan a mass range of m/z 40-400.
-
Source Temperature: 230 °C.
-
-
Data Analysis: Analyze the resulting chromatogram to determine retention time and purity. Examine the mass spectrum of the corresponding peak to confirm the molecular weight (m/z 224) and identify characteristic fragmentation patterns ([M-1]⁺, [M-29]⁺, [M-69]⁺).
Safety and Handling
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[16]
-
Engineering Controls: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[15]
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Hazards: Assumed to be harmful if swallowed and an irritant to the skin, eyes, and respiratory system.[16][17] Naphthalene itself is a flammable solid and is suspected of causing cancer.[7][17]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[15]
Conclusion
2-(Trifluoromethyl)naphthalene-3-carboxaldehyde stands out as a highly functionalized and synthetically valuable intermediate. Its chemical architecture is ideally suited for applications in medicinal chemistry and materials science, offering a unique combination of a proven bioactive scaffold, a property-enhancing trifluoromethyl group, and a versatile reactive handle. The predictive data and protocols provided in this guide offer a solid foundation for researchers to confidently incorporate this powerful building block into their synthetic programs, paving the way for the discovery of novel molecules with enhanced performance and function.
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